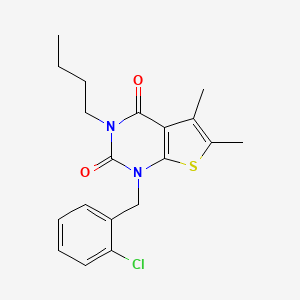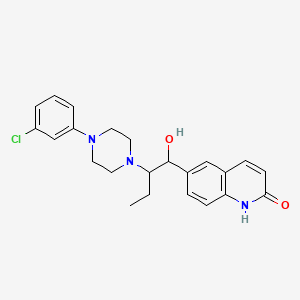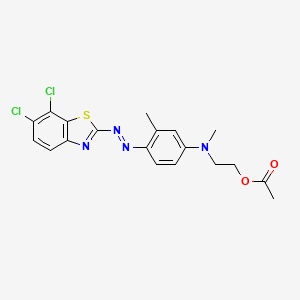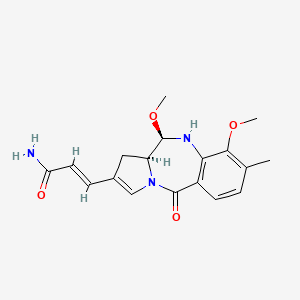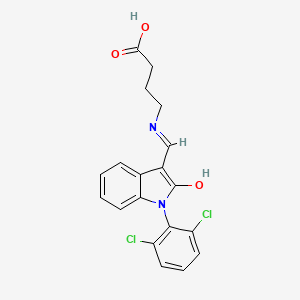
Butanoic acid, 4-(((1-(2,6-dichlorophenyl)-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl)amino)-, (Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanoic acid, 4-(((1-(2,6-dichlorophenyl)-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl)amino)-, (Z)- is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a butanoic acid moiety linked to an indole structure, which is further substituted with a dichlorophenyl group. The (Z)-configuration indicates the specific geometric isomerism around the double bond in the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 4-(((1-(2,6-dichlorophenyl)-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl)amino)-, (Z)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a halogenation reaction, where the indole derivative is treated with a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Formation of the Butanoic Acid Moiety: The butanoic acid moiety can be introduced through a condensation reaction between the indole derivative and a butanoic acid derivative, such as butanoyl chloride, in the presence of a base like pyridine.
Final Coupling and Isomerization: The final step involves the coupling of the intermediate with an appropriate amine, followed by isomerization to obtain the (Z)-configuration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Butanoic acid, 4-(((1-(2,6-dichlorophenyl)-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl)amino)-, (Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atoms in the dichlorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Major Products
Oxidation Products: Carboxylic acids, ketones
Reduction Products: Alcohols, amines
Substitution Products: Amino or thiol-substituted derivatives
Applications De Recherche Scientifique
Butanoic acid, 4-(((1-(2,6-dichlorophenyl)-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl)amino)-, (Z)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Butanoic acid, 4-(((1-(2,6-dichlorophenyl)-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl)amino)-, (Z)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors on the cell surface or within the cell, leading to modulation of signaling pathways.
Enzyme Inhibition: Inhibiting the activity of enzymes involved in key metabolic or signaling processes.
Gene Expression Modulation: Affecting the expression of genes involved in inflammation, cell proliferation, or apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups.
Indomethacin: A nonsteroidal anti-inflammatory drug with a similar indole core but different substituents.
Diclofenac: Another nonsteroidal anti-inflammatory drug with a dichlorophenyl group but different core structure.
Uniqueness
Butanoic acid, 4-(((1-(2,6-dichlorophenyl)-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl)amino)-, (Z)- is unique due to its specific combination of functional groups and geometric isomerism, which confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Numéro CAS |
172371-99-2 |
|---|---|
Formule moléculaire |
C19H16Cl2N2O3 |
Poids moléculaire |
391.2 g/mol |
Nom IUPAC |
4-[[1-(2,6-dichlorophenyl)-2-hydroxyindol-3-yl]methylideneamino]butanoic acid |
InChI |
InChI=1S/C19H16Cl2N2O3/c20-14-6-3-7-15(21)18(14)23-16-8-2-1-5-12(16)13(19(23)26)11-22-10-4-9-17(24)25/h1-3,5-8,11,26H,4,9-10H2,(H,24,25) |
Clé InChI |
MTHYVSJBGJOIHY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(N2C3=C(C=CC=C3Cl)Cl)O)C=NCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


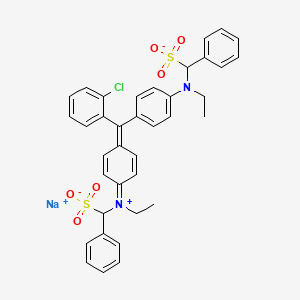
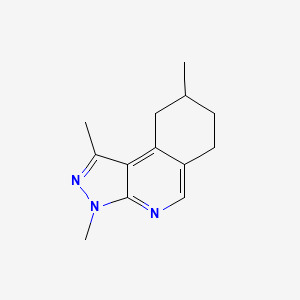
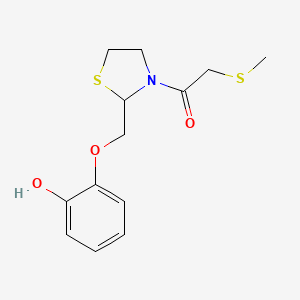
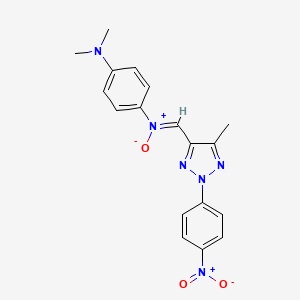
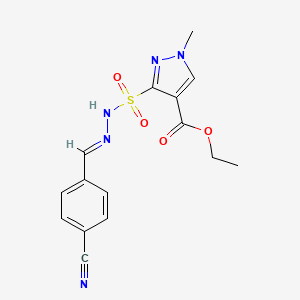
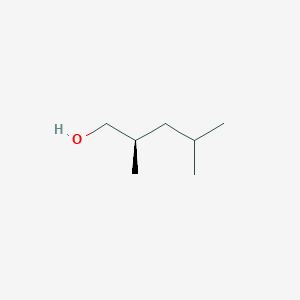

![(E)-but-2-enedioic acid;2-[(4-methylpiperazin-1-yl)methyl]-1-(2-prop-2-enoxyethyl)benzimidazole;hydrate](/img/structure/B15190174.png)
